molecular formula C12H8N2O4 B2996794 5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid CAS No. 2137753-50-3

5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid

Cat. No.: B2996794
CAS No.: 2137753-50-3
M. Wt: 244.206
InChI Key: CRNBWQQLLWYUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Preparation Methods

The synthesis of 5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid typically involves the reaction of 4-carboxybenzaldehyde with a suitable pyrimidine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability.

Chemical Reactions Analysis

5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

5-(4-Carboxyphenyl)pyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(4-carboxyphenyl)pyrimidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-11(16)8-3-1-7(2-4-8)9-5-13-10(12(17)18)14-6-9/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNBWQQLLWYUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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